Regioisomeric Differentiation: N3-Cyclohexyl vs. C2-Cyclohexyl Substitution
The target compound is a regioisomer of the known diuretic and natriuretic agent 2-cyclohexyl-3H-pteridin-4-one [1]. The relocation of the cyclohexyl group from the C2 position (on the pyrimidine ring) to the N3 position (on the lactam nitrogen) fundamentally alters the hydrogen-bonding capacity and steric environment. While 2-cyclohexyl-3H-pteridin-4-one was specifically claimed for therapeutic use, the target compound's N3-substitution pattern is more typical of kinase inhibitor pharmacophores found in later-generation pteridinones like BI-6727 (volasertib) [2]. This regioisomeric difference mandates distinct synthetic routes, as exemplified for 2,3-disubstituted 4(3H)-pteridinones via aza-Wittig reactions [3].
| Evidence Dimension | Substitution position (Cyclohexyl group) |
|---|---|
| Target Compound Data | N3-cyclohexyl, C2-methyl |
| Comparator Or Baseline | C2-cyclohexyl, N3-unsubstituted (2-cyclohexyl-3H-pteridin-4-one, from US3895012A) |
| Quantified Difference | Regioisomeric; distinct chemical entities with different synthetic origins and biological profiles |
| Conditions | Structural comparison based on patent claims and chemical principles |
Why This Matters
This differentiation is critical for medicinal chemistry SAR programs, as the regioisomeric form dictates the compound's ability to engage specific kinase binding pockets, directly influencing hit or lead selection.
- [1] US Patent US3895012A. 2-Alkyl-4(3H)-pteridinone compounds and therapeutic compositions. (2-cyclohexyl-3H-pteridin-4-one). Filed 1973, Expired. View Source
- [2] Rudolph, D. et al. (2009). BI 6727, A Polo-like Kinase Inhibitor with a Distinct Dihydropteridinone Scaffold. Clinical Cancer Research, 15(9), 3094-3102. View Source
- [3] Scilit. A Novel Synthesis of 4(3H)-Pteridinone Derivatives via Intermolecular Aza-Wittig Reaction. (Publication on 2,3-disubstituted pteridinone synthesis). View Source
